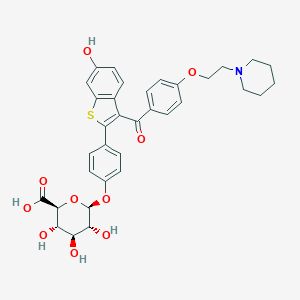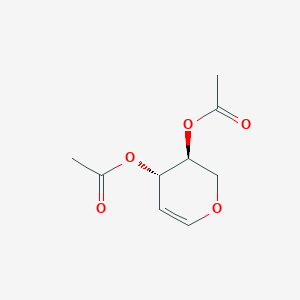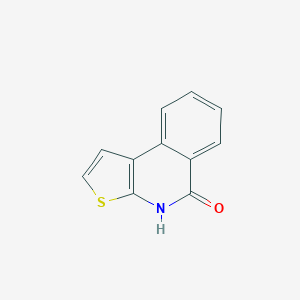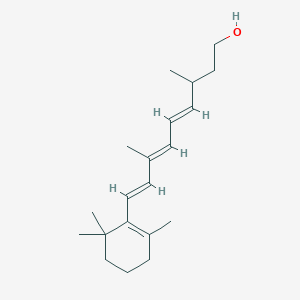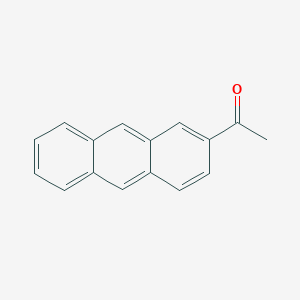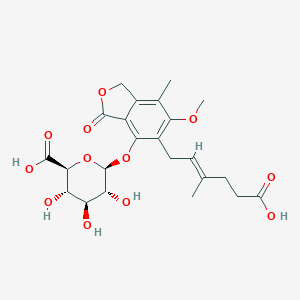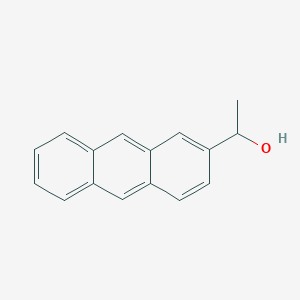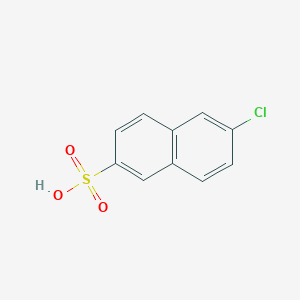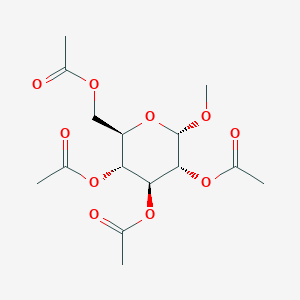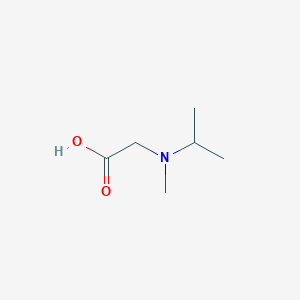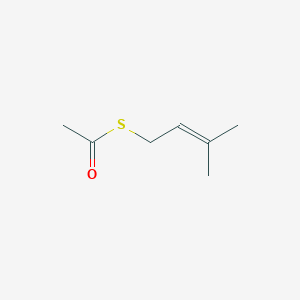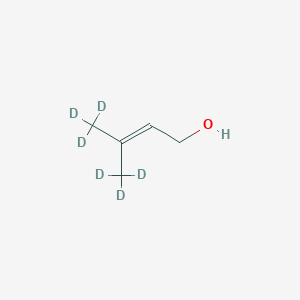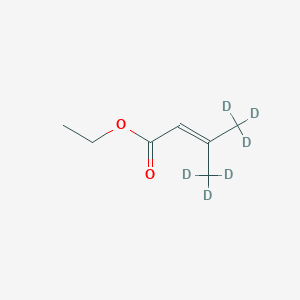
2,4-Dimethoxy-N,N-dimethyl-5-iodo(122I)-phenylisopropylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 is a chemical compound with the molecular formula C13H20INO2 and a molecular weight of 344.211 g/mol This compound is known for its unique structure, which includes an iodine atom attached to a phenyl ring substituted with two methoxy groups and an isopropylamine moiety
Preparation Methods
The synthesis of 2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 typically involves the iodination of a precursor compound followed by the introduction of the isopropylamine group. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the iodine atom.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a radiolabeled compound for imaging studies.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its activity .
Comparison with Similar Compounds
2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 can be compared with other similar compounds, such as:
2,4-dimethoxy-N,N-dimethylphenylisopropylamine: Lacks the iodine atom, resulting in different chemical properties and reactivity.
2,4-dimethoxy-N,N-dimethyl-5-bromophenylisopropylamine:
2,4-dimethoxy-N,N-dimethyl-5-chlorophenylisopropylamine: Similar structure but with a chlorine atom, affecting its reactivity and interactions.
These comparisons highlight the uniqueness of 2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122, particularly due to the presence of the iodine atom, which imparts distinct chemical and physical properties.
Properties
CAS No. |
102145-23-3 |
|---|---|
Molecular Formula |
C13H20INO2 |
Molecular Weight |
344.21 g/mol |
IUPAC Name |
1-(5-(122I)iodanyl-2,4-dimethoxyphenyl)-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C13H20INO2/c1-9(15(2)3)6-10-7-11(14)13(17-5)8-12(10)16-4/h7-9H,6H2,1-5H3/i14-5 |
InChI Key |
KPKWCRULTSDQEM-ZUJJTKKXSA-N |
SMILES |
CC(CC1=CC(=C(C=C1OC)OC)I)N(C)C |
Isomeric SMILES |
CC(CC1=CC(=C(C=C1OC)OC)[122I])N(C)C |
Canonical SMILES |
CC(CC1=CC(=C(C=C1OC)OC)I)N(C)C |
Synonyms |
2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine 2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine, 5-I(122)-labeled 5-I(122)-2,4-DNNA 5-I-2,4-DNNA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


